4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
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Overview
Description
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable electrophiles.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached through alkylation reactions, where the piperidine derivative is reacted with 4-methoxybenzyl halides under basic conditions.
Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates, typically using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the carboxamide, potentially yielding amine derivatives.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the isopropyl group.
Reduction: Amine derivatives of the oxadiazole or carboxamide groups.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and piperidine-containing molecules.
Biology
Biologically, 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. The presence of the oxadiazole ring, known for its bioactivity, and the piperidine ring, common in many pharmaceuticals, suggests it could be useful in developing new medications.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methoxybenzyl group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
- 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
- 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropyl group on the oxadiazole ring and the methoxy group on the benzyl ring differentiate it from similar compounds, potentially leading to unique reactivity and bioactivity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Structure
The molecular formula of the compound is C17H22N4O2. Its structure features a piperidine ring, an oxadiazole moiety, and a methoxybenzyl group, which are critical for its biological activity.
Component | Structure/Description |
---|---|
Piperidine | A six-membered ring containing one nitrogen atom. |
Oxadiazole | A five-membered ring containing two nitrogen atoms and one oxygen atom. |
Methoxybenzyl Group | A benzene ring substituted with a methoxy group (-OCH₃). |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects. Notably, derivatives of 1,3,4-oxadiazole have been shown to act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division.
- Tubulin Inhibition : The compound binds to tubulin at the colchicine site, preventing polymerization and leading to mitotic arrest.
- Induction of Apoptosis : Increased levels of mitotic cells suggest that these compounds can induce apoptosis in cancer cell lines.
Structure-Activity Relationship (SAR)
SAR studies have demonstrated that modifications in the oxadiazole and piperidine components can significantly alter biological activity. For instance:
- Substituents on the Oxadiazole Ring : Variations in substituents can enhance potency against specific cancer cell lines.
- Piperidine Modifications : Altering the piperidine structure impacts binding affinity and selectivity toward tubulin.
Study on Antiproliferative Activity
A comparative analysis involving various 1,3,4-oxadiazole derivatives revealed that compounds with similar structural features to This compound exhibited IC50 values ranging from 120 nM to several micromolar concentrations against prostate cancer cell lines (DU-145) .
Table 1: Antiproliferative Activity of Related Compounds
Compound ID | Structure Description | IC50 (nM) | Target |
---|---|---|---|
Compound A | 4-(1,2,4-Oxadiazol-5-yl)piperidine | 120 | DU-145 |
Compound B | 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol) | 300 | VEGFR |
Compound C | 4-(5-Isopropyl-1,3,4-Oxadiazol) | 250 | Tubulin |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of similar oxadiazole compounds suggests that they undergo significant metabolic transformations involving cytochrome P450 enzymes. Biotransformation pathways include:
- Hydroxylation
- Glucuronidation
These processes can affect the bioavailability and therapeutic efficacy of the compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-13(2)17-21-22-18(26-17)15-8-10-23(11-9-15)19(24)20-12-14-4-6-16(25-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIMSWHPVLSUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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